Synthesis and characterization of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole
Synthesis and characterization of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole
An In-depth Technical Guide on the Synthesis and Characterization of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3][4] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5] The specific target of this guide, 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, incorporates a reactive vinyl group, making it a valuable building block for further chemical elaboration through reactions such as polymerization or Michael addition, thus expanding its potential in both drug discovery and materials science.
This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of a reliable synthetic route and the requisite characterization protocols to verify the structure and purity of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole.
Part 1: Synthesis of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole
The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the [4+1] approach, which involves the reaction of an amidoxime with a carboxylic acid derivative.[3][6] This pathway proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the stable aromatic oxadiazole ring.[7]
Synthetic Strategy and Retrosynthesis
Our strategy involves the coupling of benzamidoxime with an activated form of acrylic acid, namely acryloyl chloride. This choice is predicated on the high reactivity of the acid chloride, which facilitates the initial O-acylation of the amidoxime under mild conditions. The subsequent intramolecular cyclization is typically promoted by gentle heating.
A retrosynthetic analysis reveals the key precursors:
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol
This protocol outlines a two-step, one-pot synthesis that is efficient and avoids the isolation of the potentially unstable O-acylamidoxime intermediate.
Materials and Reagents:
-
Benzamidoxime
-
Acryloyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzamidoxime (1.36 g, 10 mmol).
-
Dissolution: Add anhydrous toluene (40 mL) and anhydrous pyridine (1.2 mL, 15 mmol) to the flask. Stir the mixture at room temperature until the benzamidoxime is fully dissolved.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add acryloyl chloride (0.86 mL, 10.5 mmol) dropwise over 15 minutes. The formation of a white precipitate (pyridinium hydrochloride) is expected.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The cyclization of the intermediate to the final product occurs during this step. Monitor the disappearance of the intermediate by TLC.
-
Workup: Cool the reaction mixture to room temperature. Filter off the pyridinium hydrochloride precipitate and wash it with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent.
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Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Ethenyl-3-phenyl-1,2,4-oxadiazole as a colorless oil or a low-melting solid.
Synthesis Workflow Diagram
The overall workflow from starting materials to the purified product is visualized below.
Caption: Workflow for the synthesis of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole.
Part 2: Characterization of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system where each analysis corroborates the others.
Spectroscopic and Physical Data
The expected data from standard analytical techniques are summarized below. The molecular formula is C₁₀H₈N₂O, and the molecular weight is 172.18 g/mol .
| Technique | Expected Observations |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.10 (m, 2H, Ar-H ortho), δ 7.55-7.45 (m, 3H, Ar-H meta, para), δ 6.80 (dd, J ≈ 17.6, 10.8 Hz, 1H, -CH=CH₂), δ 6.20 (dd, J ≈ 17.6, 1.2 Hz, 1H, -CH=CH₂ trans), δ 5.85 (dd, J ≈ 10.8, 1.2 Hz, 1H, -CH=CH₂ cis). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 175.5 (C5-oxadiazole), δ 168.0 (C3-oxadiazole), δ 131.5 (Ar-C para), δ 129.0 (Ar-C meta), δ 127.5 (Ar-C ortho), δ 127.0 (Ar-C ipso), δ 126.5 (-C H=CH₂), δ 125.0 (-CH=C H₂).[8][9] |
| IR (FTIR) , cm⁻¹ | ~3080 (vinyl C-H stretch), ~1645 (C=C stretch), ~1610 (C=N stretch), ~1580 (Ar C=C stretch), ~1450, ~1380 (ring vibrations), ~1100 (C-O-C stretch).[10][11] |
| Mass Spec. (EI-MS) | m/z (%): 172 ([M]⁺), 144 ([M-CO]⁺), 103 ([Ph-CN]⁺), 77 ([C₆H₅]⁺). The fragmentation is characteristic of 1,2,4-oxadiazoles.[12][13] |
Interpretation of Spectroscopic Data
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¹H NMR: The most revealing data comes from the vinyl proton signals. The characteristic doublet of doublets for the proton on the carbon attached to the ring (δ ~6.80 ppm) confirms the ethenyl group. The distinct signals for the terminal cis and trans protons, each coupled to the first vinyl proton and showing geminal coupling, are definitive. The aromatic protons appear in their expected regions.
-
¹³C NMR: The two quaternary carbon signals at low field (δ > 165 ppm) are characteristic of the C3 and C5 carbons of the 1,2,4-oxadiazole ring. The remaining aromatic and vinyl carbon signals confirm the overall structure.
-
IR Spectroscopy: The presence of a C=C stretching frequency around 1645 cm⁻¹ confirms the vinyl group, while the C=N stretch around 1610 cm⁻¹ is indicative of the oxadiazole heterocycle.[10]
-
Mass Spectrometry: The molecular ion peak at m/z 172 confirms the molecular weight. A characteristic fragmentation of 1,2,4-oxadiazoles is the cleavage of the N-O bond, which rationalizes the observed fragment ions.[13]
Characterization Workflow Diagram
The logical flow for confirming the product's identity and purity is as follows.
Caption: Logical workflow for the characterization of the final product.
Conclusion
This guide details a robust and reproducible method for the synthesis of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole via the cyclization of an O-acylamidoxime intermediate. The outlined protocol is based on well-established principles of heterocyclic chemistry and is suitable for typical laboratory settings.[6][7] The comprehensive characterization workflow, employing a suite of spectroscopic techniques, provides a validated system for confirming the product's identity and ensuring its purity for subsequent applications in research and development.
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